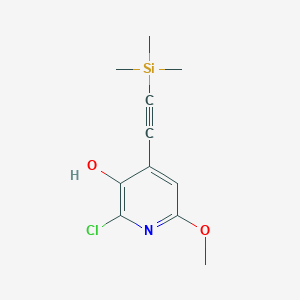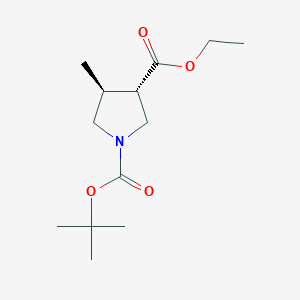![molecular formula C13H12N4O2 B11859622 6-[(3-methoxyphenyl)methoxy]-7H-purine CAS No. 67733-84-0](/img/structure/B11859622.png)
6-[(3-methoxyphenyl)methoxy]-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((3-Methoxybenzyl)oxy)-1H-purine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Methoxybenzyl)oxy)-1H-purine typically involves the reaction of a purine derivative with a 3-methoxybenzyl halide under basic conditions. A common method includes the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
6-((3-Methoxybenzyl)oxy)-1H-purine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The purine ring can be reduced under specific conditions.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-((3-Hydroxybenzyl)oxy)-1H-purine.
Reduction: Formation of partially or fully reduced purine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
6-((3-Methoxybenzyl)oxy)-1H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-((3-Methoxybenzyl)oxy)-1H-purine involves its interaction with specific molecular targets. The methoxybenzyl group can enhance the compound’s ability to bind to enzymes or receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 6-((3-Methoxybenzyl)oxy)-2-pyridinecarboxylic acid
- 6-(3-Methoxybenzyl)pyrazin-2(1H)-one
Uniqueness
6-((3-Methoxybenzyl)oxy)-1H-purine is unique due to its specific structure, which combines the purine core with a methoxybenzyl group. This combination can result in distinct chemical properties and biological activities compared to other similar compounds.
特性
CAS番号 |
67733-84-0 |
|---|---|
分子式 |
C13H12N4O2 |
分子量 |
256.26 g/mol |
IUPAC名 |
6-[(3-methoxyphenyl)methoxy]-7H-purine |
InChI |
InChI=1S/C13H12N4O2/c1-18-10-4-2-3-9(5-10)6-19-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17) |
InChIキー |
PGJZWBYTERXCMK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)COC2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


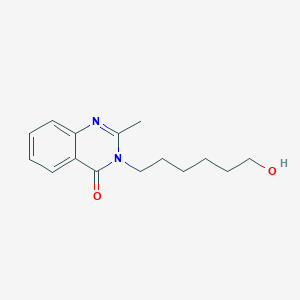
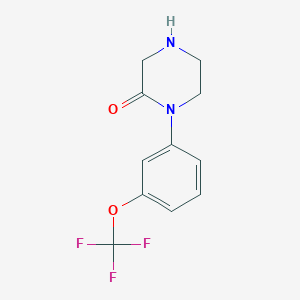
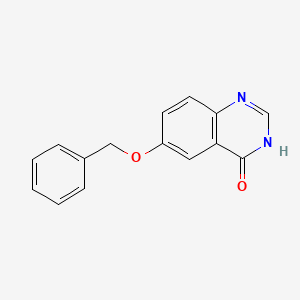
![Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-](/img/structure/B11859558.png)

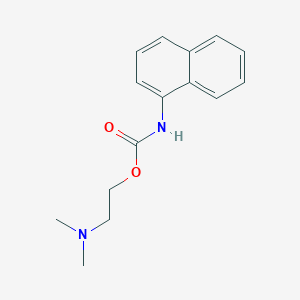
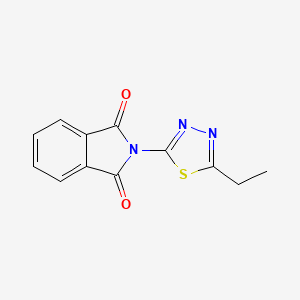

![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B11859609.png)
